molecular formula C25H22N2O B7729171 Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- CAS No. 110200-68-5

Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]-

Cat. No.: B7729171
CAS No.: 110200-68-5
M. Wt: 366.5 g/mol
InChI Key: VBTWTVDZRIFURI-UHFFFAOYSA-N
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Description

Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- is a complex organic compound that features a phenol group and two indole moieties. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- has a wide range of scientific research applications:

Comparison with Similar Compounds

Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- can be compared with other indole derivatives, such as:

The uniqueness of Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[bis(2-methyl-1H-indol-3-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c1-15-23(17-9-3-6-12-20(17)26-15)25(19-11-5-8-14-22(19)28)24-16(2)27-21-13-7-4-10-18(21)24/h3-14,25-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTWTVDZRIFURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3O)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308095
Record name Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110200-68-5
Record name Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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